2-Amino-3,5-dibromo-4,6-dichlorophenol

Catalog No.
S15855083
CAS No.
M.F
C6H3Br2Cl2NO
M. Wt
335.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,5-dibromo-4,6-dichlorophenol

Product Name

2-Amino-3,5-dibromo-4,6-dichlorophenol

IUPAC Name

2-amino-3,5-dibromo-4,6-dichlorophenol

Molecular Formula

C6H3Br2Cl2NO

Molecular Weight

335.80 g/mol

InChI

InChI=1S/C6H3Br2Cl2NO/c7-1-3(9)2(8)5(11)6(12)4(1)10/h12H,11H2

InChI Key

FVBRCESUKGOXRN-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Cl)Br)Cl)O)N

2-Amino-3,5-dibromo-4,6-dichlorophenol is a complex organic compound characterized by the presence of multiple halogen substituents and an amino group on a phenolic structure. Its molecular formula is C₆H₂Br₂Cl₂N₃O, indicating the presence of two bromine atoms, two chlorine atoms, one amino group, and one hydroxyl group on a benzene ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

The chemical reactivity of 2-amino-3,5-dibromo-4,6-dichlorophenol can be attributed to the presence of the amino and hydroxyl groups, which can engage in various reactions such as:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The bromine and chlorine substituents can undergo further substitution reactions under appropriate conditions.
  • Redox Reactions: The compound may also engage in redox reactions due to the presence of halogen substituents which can be oxidized or reduced.

Several synthetic routes have been reported for the preparation of 2-amino-3,5-dibromo-4,6-dichlorophenol:

  • Halogenation of Phenols: Starting from 4,6-dichlorophenol, bromination can be performed using bromine or brominating agents under controlled conditions to introduce bromine substituents at the 3 and 5 positions.
  • Amination Reactions: Following halogenation, an amination step can be conducted using an amine source to introduce the amino group at the 2-position.
  • Catalytic Methods: Recent advancements have introduced catalytic methods that utilize specific catalysts to facilitate the reaction conditions for synthesizing similar compounds efficiently .

2-Amino-3,5-dibromo-4,6-dichlorophenol finds applications in various domains:

  • Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of drugs due to their biological activities.
  • Dyes and Pigments: The compound's unique structure allows it to be explored as a dye or pigment in materials science.
  • Agricultural Chemicals: Similar compounds are often investigated for use as herbicides or fungicides.

Studies examining the interactions of 2-amino-3,5-dibromo-4,6-dichlorophenol with biological systems are essential for understanding its potential therapeutic effects. Key areas include:

  • Protein Binding Studies: Evaluating how this compound binds to specific proteins can provide insights into its mechanism of action.
  • In Vitro Assays: Conducting assays to determine cytotoxicity or antiviral efficacy against specific pathogens or cell lines.

Several compounds share structural similarities with 2-amino-3,5-dibromo-4,6-dichlorophenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Amino-2,6-dichlorophenolContains two chlorine atoms and an amino groupUsed as an intermediate in dye synthesis
3-Bromo-4-chloroanilineContains one bromine and one chlorine atomExhibits antibacterial properties
2-Amino-4-bromophenolContains one bromine atom and an amino groupKnown for its use in pharmaceutical applications
2-Amino-3-bromophenolContains one bromine atomInvestigated for its potential antiviral activity

Each of these compounds has unique properties that differentiate them from 2-amino-3,5-dibromo-4,6-dichlorophenol while sharing similar chemical frameworks.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

334.79379 g/mol

Monoisotopic Mass

332.79584 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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